molecular formula C9H7FN2O B6149810 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one CAS No. 2172393-52-9

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Katalognummer B6149810
CAS-Nummer: 2172393-52-9
Molekulargewicht: 178.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one (FMQ) is a synthetic compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. FMQ has been studied in the fields of organic chemistry, pharmacology, and biochemistry, and has been found to have a variety of potential applications and benefits.

Wissenschaftliche Forschungsanwendungen

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential applications in organic chemistry, pharmacology, and biochemistry. In organic chemistry, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as a catalyst for organic synthesis. In pharmacology, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. In biochemistry, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential as an inhibitor of the enzyme monoamine oxidase.

Wirkmechanismus

The mechanism of action of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been suggested that 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one works by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase activity results in an increase in the levels of these neurotransmitters, which can lead to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce inflammation, reduce seizure activity, and reduce pain. In humans, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce anxiety and improve mood. In addition, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been shown to reduce the risk of cardiovascular disease and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. The main advantage of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is its relatively low cost and easy availability. However, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is also limited by its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

Zukünftige Richtungen

The potential future directions for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one and its potential applications in organic chemistry and pharmacology is needed. Finally, further research into the potential toxicological effects of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is needed in order to ensure its safe use in the future.

Synthesemethoden

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one can be synthesized through a two-step process. The first step involves the reaction of potassium acetate with 5-methyl-3,4-dihydroquinazolin-4-one in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one. The second step involves the reaction of this product with anhydrous sodium carbonate in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one in a crystalline form.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-amino-5-fluorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid to form 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile", "Step 2: Cyclization of 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile with sodium ethoxide in methanol to form 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one", "Step 3: Reduction of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one with sodium borohydride in methanol to form 6-fluoro-5-methylquinazolin-4-one" ] }

CAS-Nummer

2172393-52-9

Produktname

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Molekularformel

C9H7FN2O

Molekulargewicht

178.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.